Oral Bioavailability of Almotriptan vs. Sumatriptan: Pharmacokinetic Differentiation
Almotriptan demonstrates the highest oral bioavailability among all triptans, with approximately 70-80% of the administered dose absorbed, compared to sumatriptan's low oral bioavailability of 14% [1]. This represents a 5- to 6-fold improvement in systemic availability. Additionally, the ratio of pharmacokinetic parameters during vs. outside migraine attacks for almotriptan 12.5 mg shows a Cmax ratio of 0.93 and an AUC ratio of 1.00, indicating consistent absorption regardless of migraine state—a property not uniformly observed with other triptans [2].
| Evidence Dimension | Oral bioavailability and pharmacokinetic consistency |
|---|---|
| Target Compound Data | Oral bioavailability: 70-80%; Migraine/outside attack Cmax ratio: 0.93; AUC ratio: 1.00 |
| Comparator Or Baseline | Sumatriptan: oral bioavailability 14%; Eletriptan 40 mg: Cmax ratio 0.69, AUC ratio 0.71; Zolmitriptan 2.5 mg: Cmax ratio 0.75, AUC ratio 0.56 |
| Quantified Difference | Almotriptan bioavailability 5-6× higher than sumatriptan (70-80% vs. 14%); AUC ratio during/outside attack of 1.00 vs. 0.56-0.71 for comparators |
| Conditions | Human pharmacokinetic studies; meta-analysis of triptan pharmacokinetic parameters |
Why This Matters
Higher and more consistent oral bioavailability reduces inter- and intra-patient variability, potentially enabling more predictable therapeutic outcomes and lower dose requirements.
- [1] Dahlöf CG, Dodick D, Dowson AJ, Pascual J. How does almotriptan compare with other triptans? A review of data from placebo-controlled clinical trials. Headache. 2002;42(2):99-113. View Source
- [2] Lionetto L, Negro A, Palmisani M, Martelletti P. Triptans in migraine: A comparative review of pharmacology, pharmacokinetics and efficacy. J Headache Pain. 2011;12(Suppl 1):Table 3. PMC3072488. View Source
